Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz
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Overview
Description
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a synthetic peptide derivative used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for temporary protection of the amino group during peptide elongation. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is standard for purification, ensuring the final product meets stringent purity requirements .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or side chains.
Reduction: Often used to cleave disulfide bonds within the peptide.
Substitution: Common in modifying the functional groups attached to the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction typically results in the cleavage of disulfide bonds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is used as a building block for the synthesis of more complex molecules. Its cleavable nature makes it ideal for applications requiring temporary linkage .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate dynamics. Its ability to form stable yet cleavable bonds is particularly useful in these studies .
Medicine
In medicine, this compound is a key component in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs directly to cancer cells, thereby reducing side effects and improving therapeutic efficacy .
Industry
In the industrial sector, this compound is used in the production of various biotechnological products, including diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz involves its role as a cleavable linker in ADCs. Upon reaching the target cancer cell, the linker is cleaved, releasing the cytotoxic drug. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-Phe-OH: A similar compound but with a different stereochemistry.
Fmoc-Gly-Gly-D-Phe-OH: Another variant used in ADC synthesis
Uniqueness
What sets Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz apart is its specific structure, which allows for precise cleavage under physiological conditions. This makes it particularly useful in targeted drug delivery systems .
Properties
Molecular Formula |
C40H41N5O9 |
---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m1/s1 |
InChI Key |
IYTHCDKNSNAYJP-UUWRZZSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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